molecular formula C19H23N3O3 B2997818 N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 923157-35-1

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2997818
CAS No.: 923157-35-1
M. Wt: 341.411
InChI Key: OMUBLKQVJDZLIE-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic small molecule featuring a bicyclic 2,3-dihydro-1H-inden-1-yl group linked via an acetamide moiety to a 1,3-diazaspiro[4.5]decane-2,4-dione core. The compound has been investigated for pharmaceutical applications, though its development status is listed as discontinued, possibly due to pharmacokinetic or efficacy limitations .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16(20-15-9-8-13-6-2-3-7-14(13)15)12-22-17(24)19(21-18(22)25)10-4-1-5-11-19/h2-3,6-7,15H,1,4-5,8-12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUBLKQVJDZLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step organic reaction involving the diazaspiro framework and the indenyl moiety. The structural formula is represented as follows:

  • Molecular Formula : C_{20}H_{22}N_4O_3
  • IUPAC Name : this compound

The compound's structure includes a spirocyclic system that is significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with a similar structure can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds are known to inhibit specific enzymes involved in metabolic pathways, such as phospholipases and kinases.
  • Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with growth and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Study 1Identified anticancer properties in structurally similar compounds through in vitro assays demonstrating cell death in cancer lines.
Study 2Explored the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs, suggesting that similar mechanisms may apply to this compound.
Study 3Reported on the synthesis and initial biological evaluations of related diazaspiro compounds showing promising bioactivity against microbial strains.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
Target Compound : N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 1,3-Diazaspiro[4.5]decane-2,4-dione 2,3-Dihydro-1H-inden-1-yl Bicyclic indenyl group; spiro[4.5] ring
2-(3,5-Dioxo-1-phenyl-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7d) 1,4-Diazaspiro[5.5]undecane-3,5-dione Phenyl Larger spiro[5.5] ring; cyclohexyl backbone
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f) 1,4-Diazaspiro[5.5]undecane-3,5-dione 4-Methoxyphenyl Methoxy group enhances solubility
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide 1,3-Diazaspiro[4.5]decane-2,4-dione 2-Pyridin-3-ylethyl; methyl on spiro ring Pyridine moiety for H-bonding
B12 (Spirocyclic chromane derivative) Diazaspiro[4.5] + chromane Fluoropyridinyl, pyrazolyl, methylamino groups Multi-target potential; complex substituents

Key Observations :

  • Spiro Ring Size : The target compound’s 1,3-diazaspiro[4.5]decane-2,4-dione core (10-membered ring) offers distinct steric and electronic properties compared to the larger 1,4-diazaspiro[5.5]undecane-3,5-dione in 7d/7f (12-membered ring). Smaller spiro systems may reduce conformational flexibility, impacting target engagement .
  • Substituent Effects : The 2,3-dihydroindenyl group in the target compound enhances lipophilicity, whereas 7d/7f’s aryl groups (phenyl, methoxyphenyl) balance hydrophobicity and solubility. The pyridinylethyl group in ’s analog introduces polar interactions.
  • Functional Groups : The discontinued status of the target compound contrasts with active derivatives like B12 , which incorporates fluoropyridinyl and pyrazolyl groups for improved potency.

Physicochemical Properties

Property Target Compound 7d 7f Pyridinylethyl Analog
Molecular Weight ~386.4 g/mol (est.) 315.37 g/mol 345.39 g/mol ~400 g/mol (est.)
Melting Point N/A 110°C 94°C N/A
LogP (Lipophilicity) High (indenyl group) Moderate (phenyl) Moderate (methoxy) Moderate (pyridine)
Solubility Likely low Low in water Improved (methoxy) Moderate (polar group)

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